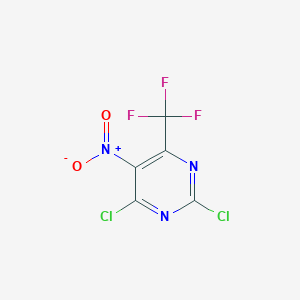

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine, also known as DNP, is a synthetic organic compound that has been used in various scientific research applications. It is a useful synthetic intermediate and has unique properties that make it an ideal choice for many research projects. It can be used to synthesize 2,4-diaminopyrimidines derivatives that show antiplasmodial activities .

Synthesis Analysis

2,4-Dichloro-6-trifluoromethylpyrimidine is a useful synthetic intermediate . It can be used to synthesize 2,4-diaminopyrimidines derivatives that show antiplasmodial activities .Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is C5HCl2F3N2 . The molecular weight is 216.98 . The InChI key is IDRUEHMBFUJKAK-UHFFFAOYSA-N .Chemical Reactions Analysis

2,4-Dichloro-6-trifluoromethylpyrimidine is a versatile compound that can be used in a variety of laboratory experiments. It can undergo nucleophilic attack on pyrimidines using N-methylpiperazine .Physical And Chemical Properties Analysis

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.475 and a density of 1.609 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing a variety of heterocyclic systems using 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine as a key intermediate. For instance, the reaction of this compound with amines has led to the creation of diamino-pyrimidine systems, which are essential for developing pharmaceuticals and materials with unique properties (Richter et al., 2013). Additionally, the compound's reactivity has been utilized to generate carboxylic acids from pyrimidyllithium species, indicating its versatility in organic synthesis (Schlosser et al., 2006).

Chemical Reactions and Mechanistic Insights

The chemical reactivity of 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine has been extensively studied, revealing mechanisms and pathways for nucleophilic substitution reactions that enable the synthesis of novel compounds. For instance, its reaction with amines under the influence of Lewis acids has been optimized to yield desired isomers with improved selectivity (Richter et al., 2013). Such studies are crucial for designing efficient synthetic routes in pharmaceutical chemistry.

Applications in Drug Discovery and Material Science

The synthesized derivatives from 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine have been explored for their potential applications in drug discovery and material science. These compounds serve as intermediates for further chemical transformations, leading to the development of new molecules with potential therapeutic or material applications. For example, the selective addition of amines to this pyrimidine derivative highlights its utility in creating complex molecules with specific functions (Richter et al., 2013).

Mécanisme D'action

Safety and Hazards

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N3O2/c6-3-1(13(14)15)2(5(8,9)10)11-4(7)12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPQCLLGVHBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)